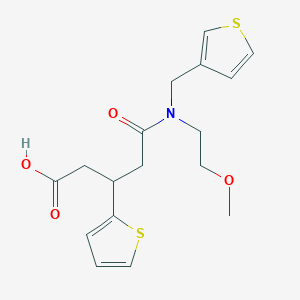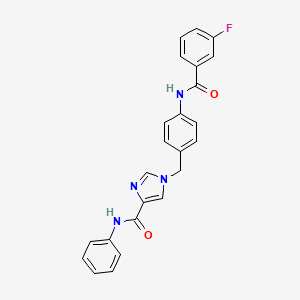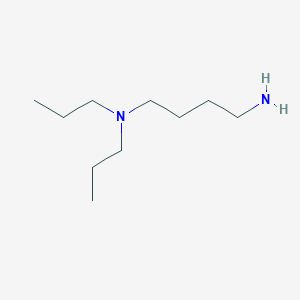![molecular formula C14H16N4O B2877327 N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide CAS No. 1775452-42-0](/img/structure/B2877327.png)
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” is a compound that belongs to the class of piperazine-fused triazoles . It is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds are considered as building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H NMR spectrum . The spectrum shows the presence of various functional groups in the compound .Chemical Reactions Analysis
The compound is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds can undergo various chemical reactions to form derivatives with different substituents .Physical And Chemical Properties Analysis
The compound is a beige solid with a melting point of 159–162°C . The calculated percentage composition is C 40.78; H 4.40; N 27.18 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds with structural similarity or functional relationships to the specified chemical have been studied for their anticancer effects. For instance, modifications of certain acetamide compounds have demonstrated potent antiproliferative activities against human cancer cell lines, suggesting their potential as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Another study presented a series of compounds synthesized from phthalic anhydride, showing inhibition activity against the HCT 116 cancer cell line, indicating their potential as anticancer agents (G. Kumar et al., 2019).
Antimicrobial Applications
Several studies have explored the antimicrobial potential of compounds related to the specified chemical. For example, new antipyrine-based heterocycles have been synthesized and found to possess significant antimicrobial activities (S. Riyadh et al., 2013). Another research indicated the efficacy of iodine(III)-mediated synthesized compounds as potent antimicrobial agents, emphasizing the relevance of fused heterocyclic 1,2,4-triazoles in developing new antimicrobials (O. Prakash et al., 2011).
Insecticidal Applications
Compounds incorporating a thiadiazole moiety have been evaluated for their insecticidal activities against the cotton leafworm, Spodoptera littoralis, demonstrating potential as effective insecticidal agents. This research presents a novel series of biologically active heterocyclic compounds indicating their utility in practical applications (Nanees N. Soliman et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(19)15-12-6-4-5-11(9-12)14-17-16-13-7-2-3-8-18(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWIAPZEDCRFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)



![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)
